molecular formula C10H18FNO3 B1403544 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine CAS No. 1408075-27-3

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine

Cat. No. B1403544
M. Wt: 219.25 g/mol
InChI Key: ALNOXPVVVXJNHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine, also known as Boc-FHEA, is a fluorinated amino alcohol. It is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .


Molecular Structure Analysis

The molecular formula of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine is C10H18FNO3 . Its molecular weight is 219.25 g/mol.

Scientific Research Applications

Application in Radioligand Development for PET Imaging

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives have been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. For instance, F-A-85380, a fluoro derivative of A-85380 containing an azetidine moiety, has been developed for in vivo binding properties to nicotinic acetylcholine receptors, particularly the human alpha4beta2 subtype. This compound has shown promising properties for brain imaging of these receptors using PET, demonstrating the potential of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives in neurological research (Doll et al., 1999).

Synthesis of Fluorinated Heterocyclic Amino Acids

The compound has also been used in the synthesis of fluorinated heterocyclic amino acids. A study by Van Hende et al. (2009) focused on synthesizing 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential as a building block in medicinal chemistry. This pathway involved bromofluorination and further oxidation to produce 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the compound's role in developing new chemical entities for medicinal purposes (Van Hende et al., 2009).

Use in Synthesis of Schiff Bases and Azetidines

Another study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. These synthesized compounds were evaluated for their in-vitro antioxidant activities. The study indicates the application of 1-Boc-3-fluoro-3-(hydroxyethyl)azetidine derivatives in synthesizing molecules with potential therapeutic applications, especially as antioxidants (Nagavolu et al., 2017).

Development of Novel Heterocyclic Compounds

In 2023, a study by Gudelis et al. described a synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine and oxetane rings. This involved aza-Michael addition with NH-heterocycles, leading to the functionalization of azetidine derivatives. Such developments are crucial for expanding the scope of azetidine-based compounds in pharmaceutical and medicinal chemistry research (Gudelis et al., 2023).

properties

IUPAC Name

tert-butyl 3-fluoro-3-(2-hydroxyethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-6-10(11,7-12)4-5-13/h13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNOXPVVVXJNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-fluoro-3-(hydroxyethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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